molecular formula C11H12O4 B120360 Ethyl caffeate CAS No. 66648-50-8

Ethyl caffeate

Cat. No. B120360
CAS RN: 66648-50-8
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl caffeate is an ester of a hydroxycinnamic acid, a naturally occurring organic compound . It is found in several medicinal plants and is used in the treatment of inflammatory disorders . It is also present in wines such as Verdicchio, a white wine from Marche, Italy .


Synthesis Analysis

Ethyl caffeate can be synthesized by the transesterification of methyl or ethyl caffeate and 1-propanol using different lipases in an ionic liquid . Genes involved in the caffeic acid synthesis pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana .


Molecular Structure Analysis

The molecular formula of Ethyl caffeate is C11H12O4 . Its average mass is 208.211 Da and its monoisotopic mass is 208.073563 Da .


Chemical Reactions Analysis

Ethyl caffeate has been found to inhibit aryl hydrocarbon receptor (AhR) signaling and AhR-mediated potentiation of mast cell activation .


Physical And Chemical Properties Analysis

Ethyl caffeate has a density of 1.3±0.1 g/cm3, a boiling point of 377.0±32.0 °C at 760 mmHg, and a flash point of 148.4±18.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Inhibition of Aryl Hydrocarbon Receptor (AhR) Signaling

Ethyl caffeate (EC) has been found to inhibit aryl hydrocarbon receptor (AhR) signaling . This inhibition is associated with its anti-allergic activity. EC inhibits AhR activation, induced by the AhR ligands FICZ and DHNA in AhR signaling-reporter cells and mouse bone marrow-derived mast cells (BMMCs), as assessed by AhR target gene expressions such as CYP1A1 .

Anti-Inflammatory Properties

EC is a natural phenolic compound that is present in several medicinal plants used to treat inflammatory disorders . It has been shown to have several anti-inflammatory activities .

Anti-Allergic Activity

EC has been found to inhibit AhR-mediated potentiation of mast cell activation due to the intrinsic AhR activity in both the culture medium and normal mouse skin . This suggests a novel mechanism for the anti-inflammatory activity of EC .

Anticancer Activity

EC exhibits anticancer activities . It has been found in several plants, including Prunus yedoensis, Polygonum amplexicaule, and Ligularia fischeri .

Antifibrotic Activity

EC is known to exhibit antifibrotic activities . It has been found in several plants, including Prunus yedoensis, Polygonum amplexicaule, and Ligularia fischeri .

Regulation of Blood Pressure

Pharmacophore modeling, molecular docking, and molecular dynamics simulation studies indicate that ethyl caffeate is a potential inhibitor of the aldosterone synthase (CYP11B2), a key enzyme for the biosynthesis of aldosterone, which plays a significant role for the regulation of blood pressure .

Biosynthesis in Escherichia coli

In a study, genes involved in the caffeic acid synthesis pathway were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana. In the presence of ethanol, E. coli harboring the above genes successfully synthesized EC .

Mechanism of Action

Ethyl caffeate is a naturally occurring organic compound, an ester of a hydroxycinnamic acid . It has been found in several plants, including Prunus yedoensis, Polygonum amplexicaule, and Ligularia fischeri . It exhibits anticancer, anti-inflammatory, and antifibrotic activities .

Target of Action

Ethyl caffeate primarily targets the NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 . It also inhibits the aldosterone synthase (CYP11B2) , a key enzyme for the biosynthesis of aldosterone, which plays a significant role in the regulation of blood pressure .

Mode of Action

Ethyl caffeate suppresses the activation of NF-kappaB, thereby inhibiting its downstream inflammatory mediators . It also acts as a potential inhibitor of the aldosterone synthase (CYP11B2) .

Biochemical Pathways

Ethyl caffeate is synthesized from tyrosine by deamination and hydroxylation, and needs to be activated by the attachment of coenzyme A (CoA) . The genes involved in the caffeic acid synthesis pathway (tyrosine ammonia-lyase (TAL) and p-coumaric acid hydroxylase (HpaBC)) were introduced into Escherichia coli along with 4-coumaroyl CoA ligase (4CL) and acyltransferases (AtCAT) cloned from Arabidopsis thaliana .

Pharmacokinetics

It is known that ethyl caffeate can be administered intraperitoneally in rats .

Result of Action

Ethyl caffeate has been shown to prevent the dimethylnitrosamine-induced loss in body and liver weight, as well as to reduce the degree of liver injury . It can be considered as a promising natural compound for future application in chronic liver disease .

Action Environment

The different permeability of each alcohol into the E. coli, and other factors, such as volatility, were found to have an influence on the titer of each alkyl caffeate . These findings suggest that environmental factors can influence the action, efficacy, and stability of ethyl caffeate.

Safety and Hazards

Ethyl caffeate is toxic and has moderate to severe irritant effects on the skin and eyes . It is also harmful if swallowed or inhaled . Protective measures such as wearing protective clothing, gloves, and eye/face protection are recommended when handling Ethyl caffeate .

Future Directions

Ethyl caffeate exhibits anticancer, anti-inflammatory, and antifibrotic activities . It can be considered as a promising natural compound for future application in chronic liver disease . Further investigation is required to explore its potential biological properties .

properties

IUPAC Name

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876375
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl caffeate

CAS RN

66648-50-8, 102-37-4
Record name Ethyl trans-caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl caffeate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydroxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70876375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeic acid ethyl ester
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl caffeate
Reactant of Route 2
Reactant of Route 2
Ethyl caffeate
Reactant of Route 3
Reactant of Route 3
Ethyl caffeate
Reactant of Route 4
Ethyl caffeate
Reactant of Route 5
Reactant of Route 5
Ethyl caffeate
Reactant of Route 6
Reactant of Route 6
Ethyl caffeate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.